N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Diagnosis
Research has shown that derivatives of N-(2-(dimethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, such as [18F]FDDNP, can be used in positron emission tomography (PET) imaging to identify and monitor the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This advancement facilitates non-invasive diagnostic assessments and aids in monitoring responses to experimental treatments, highlighting its significance in Alzheimer's research (Shoghi-Jadid et al., 2002).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of heterocyclic compounds, such as indolylpyrimidones and indolylpyranones, through reactions with dinucleophiles. This application underscores its utility in creating novel compounds with potential biological activities, expanding the chemical toolkit available for drug discovery and material science (Jakše et al., 2004).
Environmental Monitoring
A derivative of this compound has been employed as a sensitive molecular probe for detecting trace amounts of carbonyl compounds (aldehydes and ketones) in environmental water samples. This application demonstrates its importance in environmental monitoring and analysis, contributing to the detection and measurement of pollutants in various water sources (Houdier et al., 2000).
Anti-Influenza Drug Candidate
In preclinical studies, a related compound has shown efficacy in the prevention and treatment of influenza in animal models. This research points to its potential as an anti-influenza drug candidate, offering prospects for new treatments against viral infections (Ivashchenko et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with their targets, leading to diverse biochemical changes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-13(11-6-4-5-7-12(11)17-10)14(19)15(20)16-8-9-18(2)3/h4-7,17H,8-9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLIRFUAGNTUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.